1,8-DINITRO-9,10,11,12-TETRAHYDROBENZO(E)PYRENE
1,8-DINITRO-9,10,11,12-TETRAHYDROBENZO(E)PYRENE
Brand Name:
Vulcanchem
CAS No.:
120812-52-4
VCID:
VC0038960
InChI:
InChI=1S/C20H14N2O4/c23-21(24)15-9-7-11-5-6-12-8-10-16(22(25)26)20-14-4-2-1-3-13(14)19(15)17(11)18(12)20/h5-10H,1-4H2
SMILES:
C1CCC2=C(C1)C3=C(C=CC4=C3C5=C(C=C4)C=CC(=C25)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula:
C20H14N2O4
Molecular Weight:
346.3 g/mol
1,8-DINITRO-9,10,11,12-TETRAHYDROBENZO(E)PYRENE
CAS No.: 120812-52-4
Main Products
VCID: VC0038960
Molecular Formula: C20H14N2O4
Molecular Weight: 346.3 g/mol
CAS No. | 120812-52-4 |
---|---|
Product Name | 1,8-DINITRO-9,10,11,12-TETRAHYDROBENZO(E)PYRENE |
Molecular Formula | C20H14N2O4 |
Molecular Weight | 346.3 g/mol |
IUPAC Name | 1,8-dinitro-9,10,11,12-tetrahydrobenzo[e]pyrene |
Standard InChI | InChI=1S/C20H14N2O4/c23-21(24)15-9-7-11-5-6-12-8-10-16(22(25)26)20-14-4-2-1-3-13(14)19(15)17(11)18(12)20/h5-10H,1-4H2 |
Standard InChIKey | BGRKSNLDCBTZRS-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C3=C(C=CC4=C3C5=C(C=C4)C=CC(=C25)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES | C1CCC2=C(C1)C3=C(C=CC4=C3C5=C(C=C4)C=CC(=C25)[N+](=O)[O-])[N+](=O)[O-] |
PubChem Compound | 147503 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume